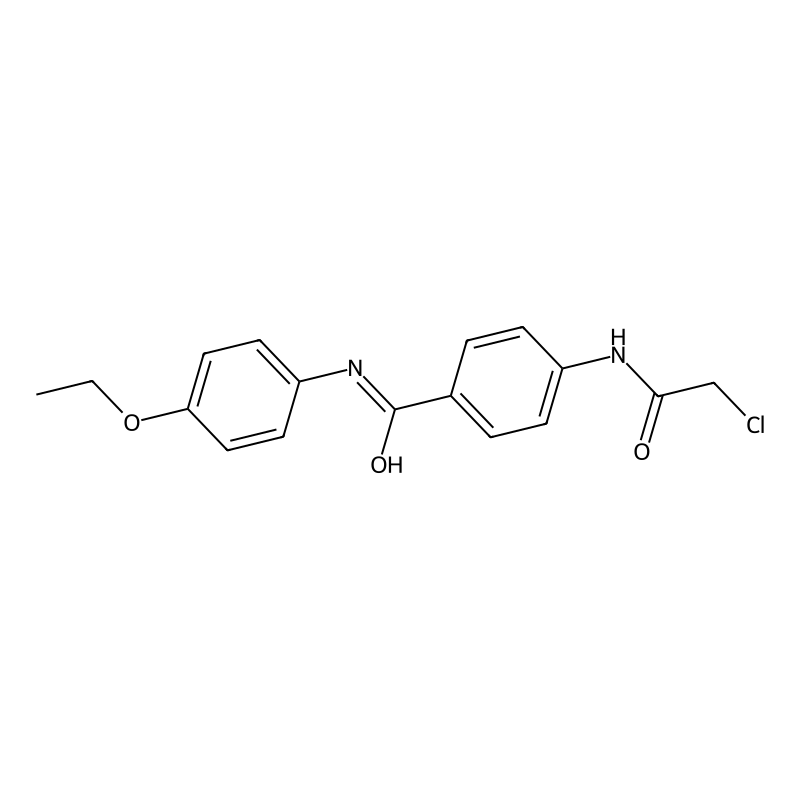4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide is an organic compound characterized by a benzamide core with a chloroacetamido group and an ethoxyphenyl substituent. Its chemical formula is C₁₆H₁₈ClN₂O₂, and it has a molecular weight of approximately 320.78 g/mol. The presence of the chloroacetamido group provides the compound with unique reactivity, while the ethoxyphenyl moiety enhances its potential biological activity and solubility in organic solvents.
- Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
- Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
- Reduction: The compound can be reduced to yield different derivatives, potentially altering its biological activity.
These reactions are significant for modifying the compound's properties and enhancing its utility in medicinal chemistry.
Research indicates that 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide exhibits notable biological activities. The chloroacetamido group is capable of forming covalent bonds with nucleophilic sites on proteins, which may alter their function. This property suggests potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease processes. Preliminary studies may also indicate its role as an inhibitor or modulator in various biological pathways.
The synthesis of 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide typically involves several key steps:
- Formation of Chloroacetamido Intermediate: This step involves reacting chloroacetyl chloride with an appropriate amine to generate the chloroacetamido group.
- Coupling with 4-ethoxyaniline: The chloroacetamido intermediate is then reacted with 4-ethoxyaniline under controlled conditions to yield the final product.
These methods can be optimized for yield and purity, potentially incorporating catalysts and purification techniques such as recrystallization or chromatography.
4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide has several applications across various fields:
- Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds, it holds potential therapeutic effects due to its unique chemical structure.
- Material Science: The compound may be utilized in developing new materials with specific properties.
- Biological Studies: It serves as a tool for studying interactions between small molecules and biological targets, aiding in drug discovery efforts.
Interaction studies involving 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide focus on its binding affinities with various biological targets. The chloroacetamido group facilitates covalent interactions with nucleophiles in proteins, while the ethoxyphenyl group may enhance selectivity and potency against specific enzymes or receptors. These studies are crucial for understanding its potential therapeutic roles and optimizing its chemical properties for drug development.
Several compounds share structural similarities with 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide. Below is a comparison highlighting their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(2-chloroacetamido)benzoate | Contains a chloroacetamido group; ester functionality | Different functional group (ester vs. amide) |
| 2-(2-chloroacetamido)acrylic acid | Chloroacetamido group; acrylic acid moiety | Lacks benzamide core |
| 2-(benzylamino)-2-oxoethyl acrylate | Benzylamino group; acrylate moiety | Different amino group structure |
| 4-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide | Similar chloroacetamido structure; methoxy substituent | Different methoxy vs. ethoxy substituent |
Uniqueness: The combination of the chloroacetamido group and the ethoxyphenyl moiety in 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide confers specific chemical properties that are not commonly found in other similar compounds. This uniqueness enhances its value in research and development contexts, particularly in medicinal chemistry, where it could serve as a lead compound for further pharmacological studies.








